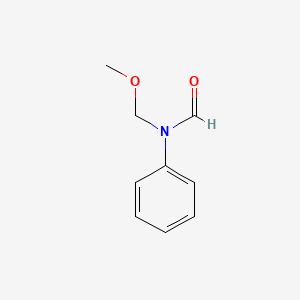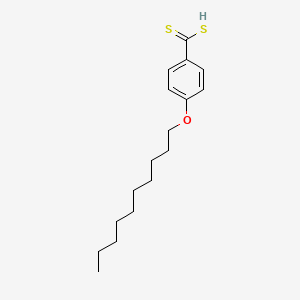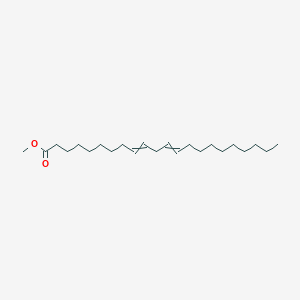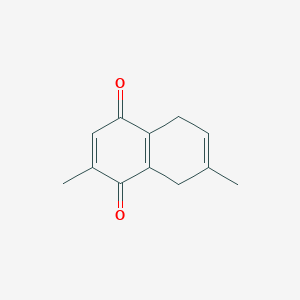![molecular formula C12H26O2Si B14259002 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol CAS No. 211060-55-8](/img/structure/B14259002.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hex-5-en-2-ol backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol typically involves the protection of the hydroxyl group in hex-5-en-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature, yielding the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often sourced in bulk, and the reactions are monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or alkanes.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes .
Applications De Recherche Scientifique
1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Mécanisme D'action
The mechanism by which 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for the selective deprotection and subsequent functionalization of the hydroxyl group under mild conditions .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilanol: Similar in structure but lacks the hex-5-en-2-ol backbone.
tert-Butyldimethylsilyl chloride: Used as a reagent for silylation but not as a protected alcohol.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group instead of an alcohol.
Uniqueness: 1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol is unique due to its combination of a silyl protecting group with an unsaturated alcohol backbone, making it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Propriétés
Numéro CAS |
211060-55-8 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-2-ol |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-9-11(13)10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
Clé InChI |
ISLSWVKVDIFPBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)


![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)


![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)



